molecular formula C12H13BrO B1508547 7-Bromo-2-tert-butyl-benzofuran

7-Bromo-2-tert-butyl-benzofuran

Cat. No. B1508547
M. Wt: 253.13 g/mol
InChI Key: JXDDIBSPURCQDP-UHFFFAOYSA-N
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Patent
US07858624B2

Procedure details

3,3-Dimethylbut-1-yne (1.6 g, 20 mmol) was added to a solution of 2,6-dibromophenol (5.0 g, 20 mmol) and Cu2O (1.7 g, 12 mmol) in dry pyridine (50 mL) under N2, then the mixture was heated to about 55° C. and stirred overnight. The mixture was filtered and the filtrate was concentrated to give a residue, which was dissolved in EtOAc. This solution was washed with brine and dried over Na2SO4. The solvent was removed and the residue was purified by column chromatography to afford 7-bromo-2-tert-butyl-benzofuran (1.3 g, 26%). 1H NMR (CDCl3): 1.40 (S, 9H), 6.41 (s, 1H), 7.04 (t, 1H), 7.38 (d, 1H), 7.42 (d, 1H).
Quantity
1.6 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
[Compound]
Name
Cu2O
Quantity
1.7 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([CH3:6])([CH3:5])[C:3]#[CH:4].[Br:7][C:8]1[CH:13]=[CH:12][CH:11]=[C:10](Br)[C:9]=1[OH:15]>N1C=CC=CC=1.CCOC(C)=O>[Br:7][C:8]1[C:9]2[O:15][C:3]([C:2]([CH3:6])([CH3:5])[CH3:1])=[CH:4][C:10]=2[CH:11]=[CH:12][CH:13]=1

Inputs

Step One
Name
Quantity
1.6 g
Type
reactant
Smiles
CC(C#C)(C)C
Name
Quantity
5 g
Type
reactant
Smiles
BrC1=C(C(=CC=C1)Br)O
Name
Cu2O
Quantity
1.7 g
Type
reactant
Smiles
Name
Quantity
50 mL
Type
solvent
Smiles
N1=CC=CC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOC(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
55 °C
Stirring
Type
CUSTOM
Details
stirred overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The mixture was filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated
CUSTOM
Type
CUSTOM
Details
to give a residue, which
WASH
Type
WASH
Details
This solution was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
The solvent was removed
CUSTOM
Type
CUSTOM
Details
the residue was purified by column chromatography

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
BrC1=CC=CC=2C=C(OC21)C(C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 1.3 g
YIELD: PERCENTYIELD 26%
YIELD: CALCULATEDPERCENTYIELD 25.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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